molecular formula C7H15NS B13029201 3-(Tert-butylsulfanyl)azetidine

3-(Tert-butylsulfanyl)azetidine

Cat. No.: B13029201
M. Wt: 145.27 g/mol
InChI Key: NFLJCFUHYCGQGC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tert-butylsulfanyl)azetidine typically involves the cyclization of suitable precursors. One common method is the reaction of tert-butylthiol with azetidine derivatives under basic conditions. Another approach involves the use of azetidine-3-carboxylic acid derivatives, which can be converted to the desired product through a series of functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(Tert-butylsulfanyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Tert-butylsulfanyl)azetidine has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Tert-butylsulfanyl)azetidine involves its interaction with specific molecular targets. The strained ring structure allows it to act as a reactive intermediate in various biochemical pathways. The tert-butylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes and receptors.

Comparison with Similar Compounds

    Azetidine: The parent compound without the tert-butylsulfanyl group.

    3-(Methylsulfanyl)azetidine: A similar compound with a methylsulfanyl group instead of a tert-butylsulfanyl group.

    3-(Phenylsulfanyl)azetidine: A compound with a phenylsulfanyl group.

Uniqueness: 3-(Tert-butylsulfanyl)azetidine is unique due to the presence of the bulky tert-butylsulfanyl group, which imparts steric hindrance and influences its reactivity and interaction with biological targets. This makes it distinct from other azetidine derivatives and potentially more suitable for specific applications .

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

3-tert-butylsulfanylazetidine

InChI

InChI=1S/C7H15NS/c1-7(2,3)9-6-4-8-5-6/h6,8H,4-5H2,1-3H3

InChI Key

NFLJCFUHYCGQGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1CNC1

Origin of Product

United States

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